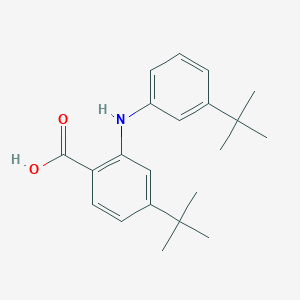
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is an organic compound characterized by the presence of tert-butyl groups and an amino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of tert-butylbenzene followed by reduction to form the corresponding amine. This amine is then subjected to a coupling reaction with a benzoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Applications De Recherche Scientifique
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by affecting the expression or activity of key proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-(tert-butyl)benzoic acid
- 4-tert-Butylphenylboronic acid
Uniqueness
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is unique due to its dual tert-butyl groups and the presence of both amino and carboxylic acid functional groups.
Propriétés
Formule moléculaire |
C21H27NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-(3-tert-butylanilino)benzoic acid |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)14-8-7-9-16(12-14)22-18-13-15(21(4,5)6)10-11-17(18)19(23)24/h7-13,22H,1-6H3,(H,23,24) |
Clé InChI |
POUKUSAOITZZGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)NC2=C(C=CC(=C2)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


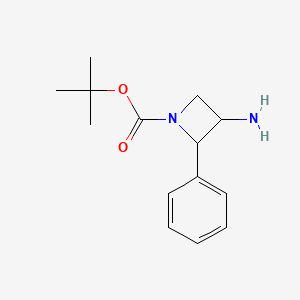
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
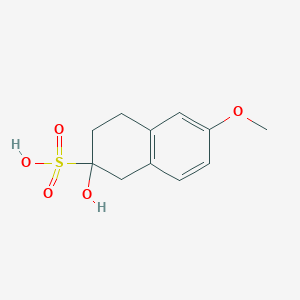
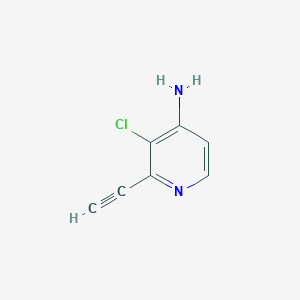
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
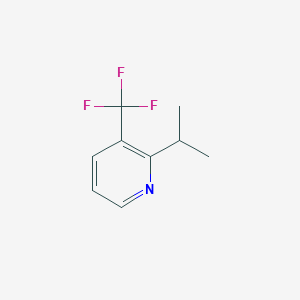

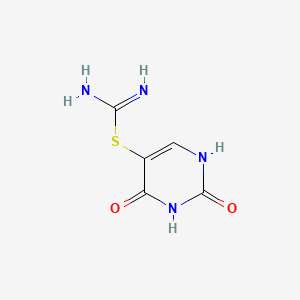
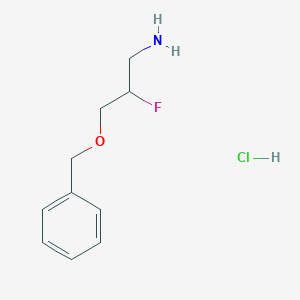
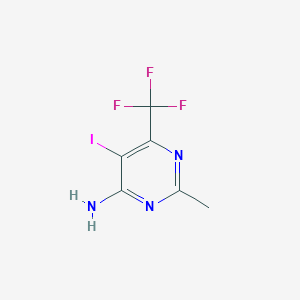
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
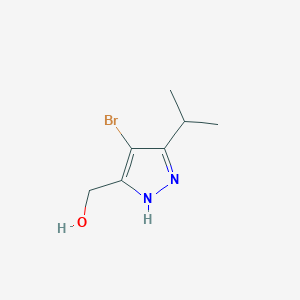
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
